molecular formula C10H18N2O2Si B14047687 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14047687
M. Wt: 226.35 g/mol
InChI Key: HUEKMLUQZYSSBI-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is a chemical compound known for its unique structure and versatile applications. It features a pyrazole ring substituted with a trimethylsilyl ethoxy methyl group and an aldehyde functional group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common route includes the reaction of 1H-pyrazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like column chromatography .

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H18N2O2Si

Molecular Weight

226.35 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-7-10(8-13)6-11-12/h6-8H,4-5,9H2,1-3H3

InChI Key

HUEKMLUQZYSSBI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C=O

Origin of Product

United States

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